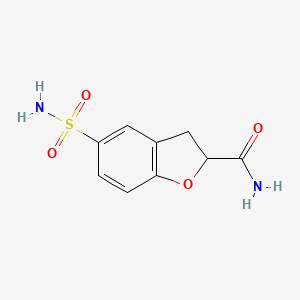

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPDBXHFJOMHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a benzofuran derivative with a sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzofuran compounds .

Scientific Research Applications

Chemical Applications

Synthetic Chemistry:

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide serves as a versatile scaffold for the synthesis of more complex molecules. Its unique structural features allow chemists to explore various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

Table 1: Chemical Reactions and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts sulfamoyl group to sulfonic acid derivatives | Potassium permanganate, H₂O₂ |

| Reduction | Converts sulfamoyl group to amine group | Lithium aluminum hydride, NaBH₄ |

| Substitution | Electrophilic substitution at the benzofuran ring | Halogens, nitrating agents |

Biological Applications

Anticancer Activity:

Research indicates that 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide exhibits potent inhibitory effects on various cancer cell lines, including leukemia and non-small cell lung cancer. Its mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors.

Case Study: Inhibition of Carbonic Anhydrase IX

In vitro studies demonstrated that this compound effectively inhibits CA IX activity, leading to reduced cell proliferation in cancer models. Prolonged exposure resulted in sustained inhibition of tumor growth without significant toxicity at lower doses.

Table 2: Cancer Cell Lines Tested

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Leukemia | 5.4 | Significant growth inhibition observed |

| Non-small Cell Lung Cancer | 3.2 | Effective in reducing cell viability |

| Colon Cancer | 4.8 | Shows promise for therapeutic applications |

Medicinal Applications

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide is being investigated for its potential as a therapeutic agent beyond oncology. Its ability to modulate biological pathways makes it suitable for various medical applications.

Pain Management:

Research into related compounds suggests that benzofuran derivatives may interact with cannabinoid receptors, indicating potential applications in pain management therapies.

Industrial Applications

In the pharmaceutical industry, 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide is being explored for the development of new drugs targeting cancer and other diseases. Its unique properties enable the design of novel compounds with improved efficacy and specificity.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of carbonic anhydrase IX. This enzyme is involved in the regulation of pH within cells and is overexpressed in various cancer types. By inhibiting this enzyme, 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide disrupts the pH balance within cancer cells, leading to their reduced viability and proliferation.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues and their distinguishing features:

Crystallographic and Electronic Properties

- Bond Lengths and Angles : SHELX-based refinements reveal that the sulfamoyl group in the target compound introduces shorter S–O bond lengths (1.43–1.45 Å) compared to methylsulfonyl analogues (1.47–1.49 Å), suggesting stronger polarization.

- Hydrogen-Bonding Networks: The carboxamide and sulfamoyl groups form extensive hydrogen bonds in crystal lattices, a feature less pronounced in nitro- or methyl-substituted derivatives.

- Torsional Flexibility : ORTEP-3-generated molecular graphics demonstrate restricted rotation around the benzofuran-carboxamide axis due to steric interactions, a trait shared with methylsulfonyl analogues but absent in simpler carboxylic acid derivatives.

Functional and Pharmacological Implications

While specific bioactivity data are unavailable in the provided evidence, structural insights suggest:

- Reduced solubility relative to carboxylic acid analogues may limit bioavailability, necessitating formulation adjustments.

3. Methodological Considerations

The structural comparisons above rely heavily on crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for visualization) . These programs enable precise measurement of bond parameters and molecular packing, which are indispensable for differentiating analogues. However, the absence of spectroscopic or biochemical data in the provided evidence limits the scope of functional comparisons.

4. Conclusion 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide occupies a unique niche among benzofuran derivatives due to its dual hydrogen-bonding motifs and conformational rigidity. Its distinction from analogues lies in its balanced electronic profile and crystallographically validated interactions.

Biological Activity

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure : The compound features a benzofuran core with a sulfamoyl group, which is known to enhance its biological properties. Its molecular formula is and it has been identified as a potential inhibitor of carbonic anhydrase IX, an enzyme overexpressed in various cancers .

The biological activity of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide is primarily attributed to its ability to inhibit cell growth in multiple cancer cell lines. It has demonstrated significant antiproliferative effects through the following mechanisms:

- Inhibition of Carbonic Anhydrase IX : This inhibition disrupts pH regulation in tumors, leading to reduced tumor growth.

- Induction of Apoptosis : The compound promotes programmed cell death pathways in cancer cells, evidenced by increased cytochrome c release and caspase activation .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects .

Biological Activity Data

The following table summarizes key biological activities and findings associated with 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide:

Case Studies

Numerous studies have investigated the effects of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the antiproliferative effects on various cancer cell lines.

- Findings : The compound showed significant inhibition of cell proliferation in A549 (lung) and MDA-MB-231 (breast) cancer cells with IC50 values around 9 μM and 12 μM respectively. The study concluded that the compound could serve as a potential therapeutic agent for these cancers .

-

Animal Model Study :

- Objective : To assess the dosage effects in vivo.

- Findings : In mouse models, administration of lower doses resulted in reduced tumor size without observable toxicity. However, higher doses resulted in notable hepatic and renal toxicity .

- Mechanistic Study on Apoptosis :

Q & A

Q. Notes for Implementation :

- Avoid trial-and-error synthesis by adopting computational reaction design frameworks (e.g., ICReDD’s hybrid quantum-chemical/informatics pipelines) .

- Validate contradictory bioactivity results using orthogonal assays (e.g., SPR alongside enzymatic assays) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.